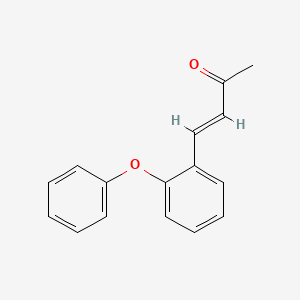
4-(2-Phenoxyphenyl)-3-butene-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds related to 4-(2-Phenoxyphenyl)-3-butene-2-one involves complex processes that include the formation of various intermediates and the use of different reagents. For example, the synthesis and characterization of related compounds have been explored through methods such as FT-IR, UV–Vis, 1H, 13C NMR, and mass spectral studies. Theoretical predictions of stable conformations and analysis of molecular parameters like HOMO-LUMO energies and natural bond orbital (NBO) analysis are common in these synthesis processes (Balachander & Manimekalai, 2016).
Molecular Structure Analysis The molecular structure of compounds similar to this compound is determined through techniques such as X-ray crystallography. For instance, the crystallographic structure of a related compound was elucidated, providing detailed information on the molecular geometry and electronic structure (Shi & Jiang, 1999).
Chemical Reactions and Properties Chemical reactions involving compounds similar to this compound often involve transformations and rearrangements under specific conditions. For example, the synthesis of Z-2-Methoxy-1-phenylthio-1,3-butadienes demonstrates the complexity and variety of reactions these compounds can undergo (Cohen & Kosarych, 1980).
Physical Properties Analysis The physical properties of compounds like this compound are analyzed through various spectroscopic and crystallographic methods. These analyses reveal the compound's stability, molecular conformation, and intermolecular interactions, which are essential for understanding their behavior in different environments (Li, Shen, & Zhang, 2015).
Chemical Properties Analysis The chemical properties, including reactivity and functional group transformations, are crucial for compounds like this compound. Studies often focus on their synthesis pathways, reaction mechanisms, and potential applications in various fields. For example, research into novel copolymers of styrene showcases the diverse chemical properties and applications of these compounds (Kharas et al., 2016).
科学的研究の応用
Organic Synthesis and Catalysis
4-(2-Phenoxyphenyl)-3-butene-2-one has been studied in the context of organic synthesis, particularly involving metal cation-exchanged clay catalysts for various organic reactions. Research by Tateiwa and Uemura (1997) has explored the use of modified natural and synthetic clays as catalysts for organic synthesis processes, including the Friedel-Crafts alkylation, which could potentially involve compounds like this compound. These catalysts have shown efficacy in reactions such as aromatic alkylation, acetalization, and oxidation, highlighting their utility in creating complex organic molecules efficiently and selectively (Tateiwa & Uemura, 1997).
Environmental Science and Polymer Research
In the field of environmental science and polymer research, compounds like this compound might be relevant in the study of ethylene dimerization processes, which are critical for producing compounds used in high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Alenezi, Manan, and Zaidel (2019) discussed the importance of optimizing the Alphabutol process for Butene-1 production, indicating the significance of understanding and improving the reactions involving olefins for polymer production and environmental sustainability. This research highlights the ongoing efforts to improve industrial processes through the better understanding of chemical reactions and catalysts (Alenezi, Manan, & Zaidel, 2019).
Materials Science and Technology
In materials science, the understanding of compounds like this compound contributes to the development of new materials with improved properties. Research on stabilized room temperature ionic liquid membranes (SILMs) for gas separations, as explored by Scovazzo (2009), demonstrates the application of advanced materials in separating and purifying industrial gases. This research provides insights into how certain chemical compounds can influence the development of new materials for environmental and industrial applications (Scovazzo, 2009).
特性
IUPAC Name |
(E)-4-(2-phenoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)11-12-14-7-5-6-10-16(14)18-15-8-3-2-4-9-15/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUNSSHHJZANP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




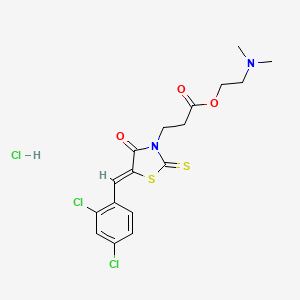
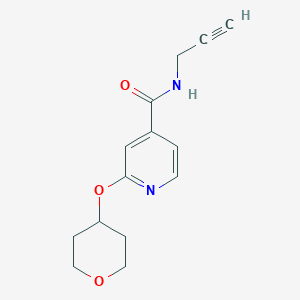

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)
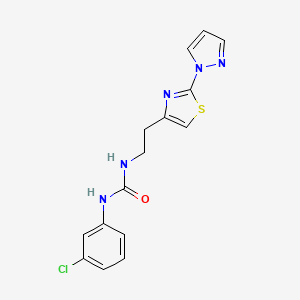
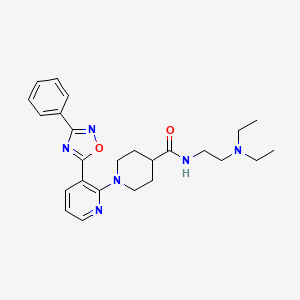
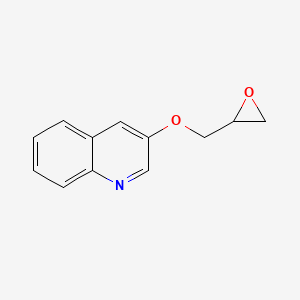
![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)